

Application Notes: High-Sensitivity Chemiluminescent ELISA for Furaltadone Metabolite (AMOZ) Detection

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Compound of Interest

Compound Name: AMOZ-CH-acid

Cat. No.: B12383108

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Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial infections in food-producing animals. However, concerns over its carcinogenic potential led to a ban on its use in many countries. The parent drug is rapidly metabolized, but its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is highly stable and persists in edible tissues, making it a key marker for detecting the illegal use of furaltadone.[1][2] This application note describes a highly sensitive and robust indirect competitive chemiluminescent enzyme-linked immunosorbent assay (CL-ELISA) for the quantitative detection of AMOZ in various food matrices such as fish, shrimp, honey, and eggs. [3][4]

Chemiluminescent immunoassays (CLIA) offer significant advantages over traditional colorimetric ELISA, including higher sensitivity, a wider dynamic range, and lower background signals.[5] This CL-ELISA protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, high-throughput screening method for AMOZ residues.

Principle of the Assay

The assay is based on the principle of indirect competitive ELISA. The microtiter wells are coated with a capture antigen (BSA-AMOZ conjugate). AMOZ present in the sample and the

AMOZ antigen coated on the plate compete for binding to a specific monoclonal antibody against AMOZ. After an incubation period, unbound components are washed away, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody. Following another washing step, a chemiluminescent substrate solution (e.g., luminol and an enhancer) is added. The HRP enzyme catalyzes the oxidation of luminol, leading to the emission of light. The intensity of the light signal is measured by a luminometer and is inversely proportional to the concentration of AMOZ in the sample.

Assay Performance and Characteristics

The developed chemiluminescent ELISA demonstrates high sensitivity and specificity for the detection of the derivatized form of AMOZ (NPAMOZ). The performance characteristics are summarized below.

Quantitative Data Summary

Parameter	Value	Reference
50% Inhibitory Concentration (IC50)	0.14 µg/L	
Limit of Detection (LOD)	0.01 µg/L	
Linear Working Range	0.03 - 64 µg/L	
Cross-Reactivity	See Table 2 below	
Recovery Rates	See Table 3 below	

Cross-Reactivity Data

The specificity of the monoclonal antibody is a critical factor for the assay's reliability. The cross-reactivity with related compounds was evaluated and is presented in the table below.

Compound	Cross-Reactivity (%)	Reference
4-nitrobenzaldehyde derivatized AMOZ (NPAMOZ)	100%	
4-carboxybenzaldehyde derivatized AMOZ (CPAMOZ)	27.45%	
AMOZ (underivatized)	0.18%	
AOZ, AHD, SEM	< 0.1%	

Recovery Rates in Spiked Samples

The accuracy of the method was determined by analyzing various food matrices spiked with known concentrations of NPAMOZ.

Sample Matrix	Spiking Level (µg/kg)	Average Recovery (%)	Reference
Fish	0.1, 0.5, 1.0, 2.0	92.1 - 107.7%	
Shrimp	0.1, 0.5, 1.0, 2.0	92.1 - 107.7%	
Honey	0.1, 0.5, 1.0, 2.0	92.1 - 107.7%	
Egg	0.1, 0.5, 1.0, 2.0	92.1 - 107.7%	

Experimental Protocols

Required Materials (Not Provided)

- Homogenizer
- Centrifuge (capable of 2000 x g)
- Nitrogen evaporator or water bath (50-60°C)
- Vortex mixer
- Microplate luminometer or a microplate reader with chemiluminescence detection

- Micropipettes and multichannel pipettes
- Glass tubes
- Reagents: Ethyl acetate, n-Hexane, 1 M HCl, 1 M NaOH, 0.25 M K₂HPO₄, 2-nitrobenzaldehyde, Dimethyl-sulfoxide (DMSO), Distilled or deionized water.

Sample Preparation and Derivatization

Since tissue-bound metabolites are released and derivatized for detection, a crucial first step is the preparation of the sample.

- Homogenization: Weigh 1.0 g of a homogenized, representative sample (e.g., fish, shrimp, egg) into a centrifuge tube.
- Acid Hydrolysis and Derivatization: Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of derivatization reagent (2-nitrobenzaldehyde in DMSO) to the tube. Vortex thoroughly for 1 minute.
- Incubation: Incubate the mixture overnight (approx. 16 hours) at 37°C or for 3 hours in a 50°C water bath to allow for the derivatization of AMOZ to NPAMOZ.
- Neutralization and Extraction: Allow the tube to cool to room temperature. Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate. Vortex for 5 minutes.
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes at room temperature.
- Evaporation: Carefully transfer 2.5 mL of the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.
- Reconstitution: Dissolve the dried residue in 1 mL of n-hexane and vortex. Add 1 mL of sample dilution buffer, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes.
- Sample for Analysis: Use the lower aqueous layer for the CL-ELISA.

CL-ELISA Protocol

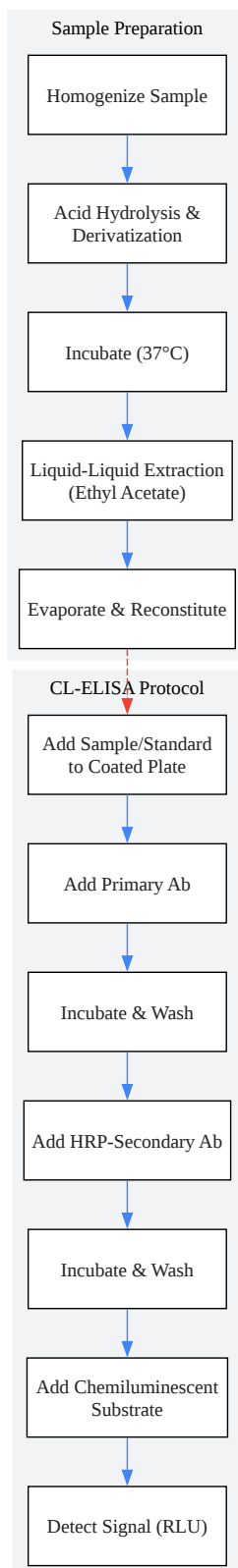
- **Reagent Preparation:** Allow all reagents and microplate strips to reach room temperature (20-25°C) before use.
- **Standard and Sample Addition:** Add 50 µL of each standard solution and prepared sample into the appropriate wells of the microtiter plate.
- **Antibody Addition:** Add 50 µL of the primary monoclonal antibody solution to each well.
- **First Incubation:** Seal the plate and incubate for 1 hour at 25°C.
- **Washing:** Aspirate the contents of the wells and wash each well 5 times with 250 µL of washing buffer. Ensure complete removal of the buffer after the last wash by patting the plate on absorbent paper.
- **Secondary Antibody Addition:** Add 100 µL of HRP-conjugated secondary antibody to each well.
- **Second Incubation:** Seal the plate and incubate for 30 minutes at 25°C.
- **Final Washing:** Repeat the washing step as described in step 5.
- **Chemiluminescent Reaction:** Add 100 µL of the chemiluminescent substrate solution to each well.
- **Signal Detection:** Immediately measure the relative light units (RLU) using a microplate luminometer.

Data Analysis

- Calculate the average RLU for each set of standards and samples.
- A standard curve is generated by plotting the RLU of each standard on the y-axis against its corresponding concentration on the x-axis.
- The concentration of AMOZ in the samples is determined by interpolating their RLU values from the standard curve. The final concentration must be adjusted by the appropriate dilution factor from the sample preparation step.

Visualizations

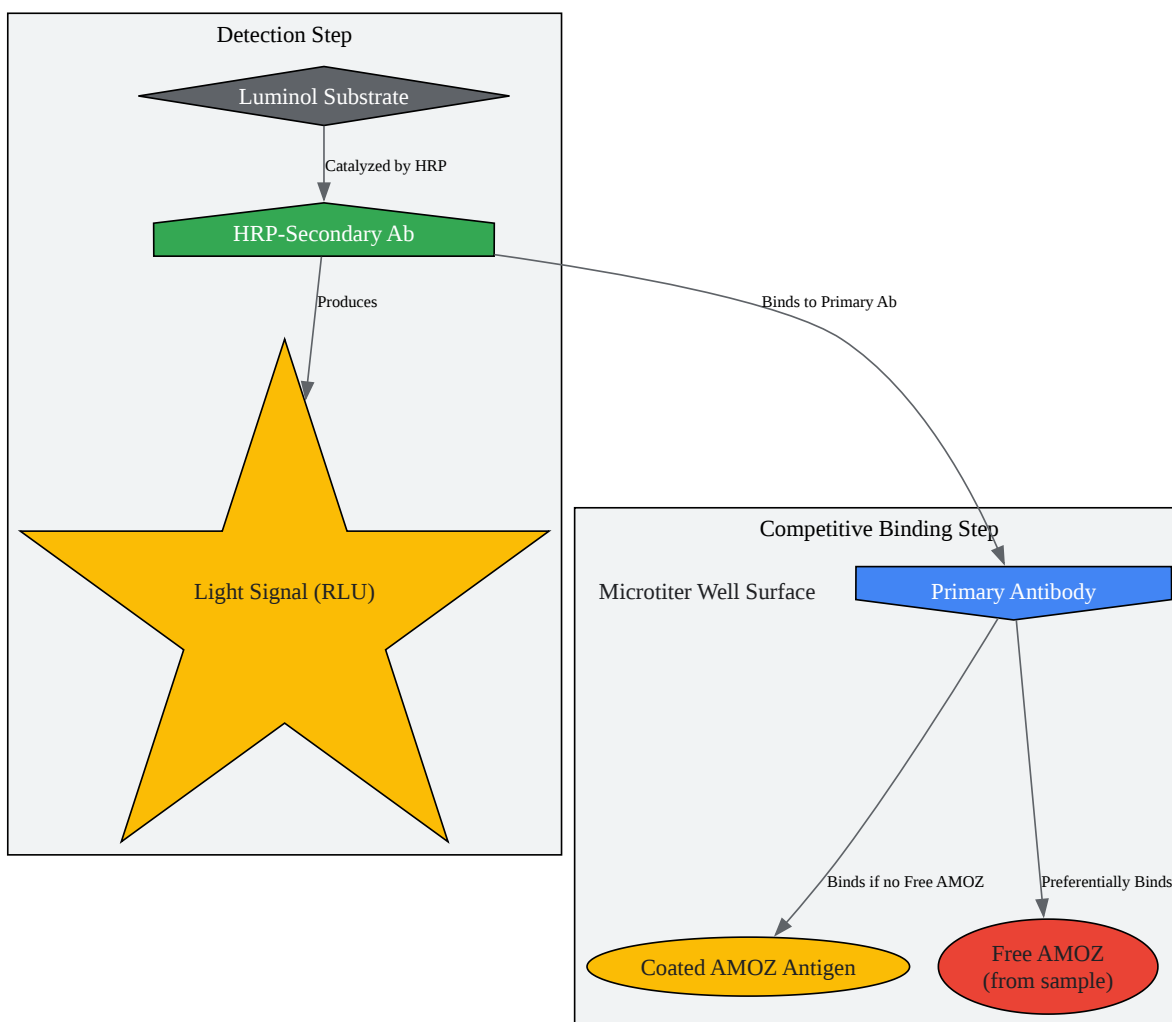
Experimental Workflow



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Caption: Workflow for AMOZ detection via CL-ELISA.

Principle of Competitive CL-ELISA



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